1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone
Übersicht
Beschreibung
1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone is a heterocyclic compound with a unique structure. It belongs to the pyridazinone family and has attracted attention due to its diverse pharmacological activities. The compound’s physicochemical properties make it an attractive building block for drug design and synthesis.
Synthesis Analysis
The synthesis of 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone can be achieved through various methods. One common approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds. The resulting pyridazinone derivatives exhibit a wide range of pharmacological properties.
Molecular Structure Analysis
The molecular formula of 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone is C8H7N3O2 , with a molecular weight of 177.16 g/mol . The compound contains a pyridazinone ring, which is characterized by its unique physicochemical properties, including weak basicity, a high dipole moment, and dual hydrogen-bonding capacity.
Chemical Reactions Analysis
1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone can participate in various chemical reactions. Its functional groups allow for modifications at different ring positions, making it versatile for drug design. Some reported reactions include cyclizations, annulations, and aza-Diels-Alder reactions. These reactions lead to derivatives with diverse pharmacological activities, such as antihypertensive, anti-inflammatory, and analgesic properties.
Physical And Chemical Properties Analysis
1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone is a solid compound with a melting point and solubility characteristics that would need to be determined experimentally. Its polarity, stability, and other physical properties would influence its behavior in different environments.
Safety And Hazards
As with any chemical compound, safety precautions should be taken during handling. It is essential to follow proper lab protocols, wear appropriate protective gear, and store the compound correctly. Specific safety data would need to be obtained from reliable sources.
Zukünftige Richtungen
Given its unique properties and potential therapeutic benefits, further research on 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone is warranted. Investigating its interactions with specific biological targets, exploring derivatives, and assessing its efficacy in relevant disease models could guide future drug development.
Please note that the information provided here is based on available literature, and specific experimental data would be needed for precise details.
Eigenschaften
IUPAC Name |
3-acetyl-7H-pyrazolo[1,5-b]pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5(12)6-4-9-11-7(6)2-3-8(13)10-11/h2-4H,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOQMBCUCSILLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC(=O)NN2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591804 | |
Record name | 3-Acetylpyrazolo[1,5-b]pyridazin-6(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone | |
CAS RN |
551920-26-4 | |
Record name | 3-Acetylpyrazolo[1,5-b]pyridazin-6(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.